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molecular formula C8H6O4 B8645092 Furan maleic anhydride CAS No. 27026-41-1

Furan maleic anhydride

Cat. No. B8645092
M. Wt: 166.13 g/mol
InChI Key: OJPKJQZNBZUNQF-UHFFFAOYSA-N
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Patent
US05061396

Procedure details

The copolymer was prepared by the same method as the terpolymer except that 7.2 g (73.5 m mol) of maleic anhydride and 5 g (73.5 m mol) of furan (1:1 molar ratio) were employed.
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.O1C=CC=C1>>[O:6]1[CH:1]=[CH:2][CH:3]=[CH:4]1.[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
5 g
Type
reactant
Smiles
O1C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O1C=CC=C1.C1(\C=C/C(=O)O1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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